molecular formula C10H18O B14715633 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- CAS No. 20887-61-0

7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans-

Cat. No.: B14715633
CAS No.: 20887-61-0
M. Wt: 154.25 g/mol
InChI Key: SFXWZOTYAVHTJO-XHNCKOQMSA-N
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Description

7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- is a bicyclic ether compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- typically involves the epoxidation of cyclohexene derivatives. One common method includes the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) to achieve the epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the epoxide ring to diols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- involves its reactivity with various chemical species. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Another epoxide with a similar structure but without the tert-butyl group.

    1,2-Epoxycyclohexane: Similar bicyclic structure but different substituents.

    Tetramethyleneoxirane: A related compound with a different ring size and substituents.

Uniqueness

7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications in synthesis and research.

Properties

CAS No.

20887-61-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2R,6S)-2-tert-butyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H18O/c1-10(2,3)7-5-4-6-8-9(7)11-8/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

SFXWZOTYAVHTJO-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCC[C@H]2[C@@H]1O2

Canonical SMILES

CC(C)(C)C1CCCC2C1O2

Origin of Product

United States

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